1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O/c19-15-7-5-14(6-8-15)18(23)13-21-9-11-22(12-10-21)17-4-2-1-3-16(17)20/h1-8,18,23H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXDZWBLLFAVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Introduction of the fluorophenyl groups: The piperazine intermediate is then reacted with 4-fluorobenzyl chloride and 2-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the fluorophenyl groups.
Reduction to the ethanol derivative: The final step involves the reduction of the intermediate to the ethanol derivative using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone.
Reduction: 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying the interactions of fluorinated compounds with biological systems.
Medicine: Potential use as a pharmacological agent due to its structural similarity to known drugs.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its fluorophenyl and piperazine moieties. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazino]-1-ethanol: Similar structure but with chlorine atoms instead of fluorine.
1-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazino]-1-ethanol: Similar structure but with methyl groups instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets.
Biological Activity
1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activities, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 305.34 g/mol
- CAS Number : 862270-48-2
This compound acts primarily as a serotonin receptor modulator. It has been shown to interact with various serotonin receptors, particularly the 5-HT and 5-HT subtypes, influencing neurotransmitter release and potentially affecting mood regulation and anxiety levels.
Antidepressant Effects
Research indicates that compounds with similar structures exhibit significant antidepressant-like effects in animal models. For instance, studies have shown that derivatives of phenylpiperazine can enhance serotonergic neurotransmission, which is crucial for alleviating depressive symptoms.
Table 1: Summary of Antidepressant Activity
| Compound | Model | Dose (mg/kg) | Effect |
|---|---|---|---|
| Compound A | Rat | 10 | Significant reduction in immobility time in forced swim test |
| Compound B | Mouse | 20 | Increased locomotor activity |
Anticancer Activity
Recent studies have explored the potential anticancer properties of phenylpiperazine derivatives. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a possible mechanism involving apoptosis induction.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound C | MCF-7 (breast cancer) | 5.0 | Induction of apoptosis via caspase activation |
| Compound D | HeLa (cervical cancer) | 3.7 | Inhibition of cell proliferation |
Case Studies
A notable case study involved the evaluation of a related compound in a clinical setting for its efficacy in treating major depressive disorder. The study found that patients receiving the treatment showed significant improvements in depression scales compared to placebo groups, indicating the therapeutic potential of this class of compounds.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to serotonin receptors. These studies suggest that the compound has a favorable binding profile, which correlates with its observed biological activities.
Table 3: Docking Scores
| Target Receptor | Binding Affinity (kcal/mol) |
|---|---|
| 5-HT | -9.5 |
| 5-HT | -8.7 |
Q & A
Q. What are the key synthetic routes for 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperazine core via nucleophilic substitution or coupling reactions. For example, reacting 2-fluorophenylpiperazine with a fluorophenyl-substituted epoxide or halide under basic conditions (e.g., potassium carbonate in DMF) .
- Step 2 : Introduction of the ethanol moiety via reductive amination or alcohol coupling. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is often used to isolate the final product .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65–75 | |
| 2 | NaBH₄, MeOH, RT | 50–60 |
Q. How is the compound characterized, and what analytical methods are critical?
- Structural Confirmation :
- NMR (¹H/¹³C): Assign peaks for fluorophenyl (δ 7.2–7.8 ppm), piperazine (δ 2.5–3.5 ppm), and ethanol (δ 1.2–1.5 ppm) .
- MS : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₈H₁₉F₂N₂O: ~333.3 g/mol).
- Purity Analysis :
Q. What are the hypothesized biological targets of this compound?
Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) due to structural mimicry of endogenous ligands. The fluorophenyl groups enhance lipophilicity and binding affinity . Preliminary assays might include:
- Radioligand Binding Assays : To quantify receptor affinity (e.g., IC₅₀ values).
- Functional Assays : cAMP or calcium flux measurements to determine agonist/antagonist activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data?
Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from:
- Impurity Profiles : Trace intermediates (e.g., unreacted piperazine) can skew results. Use LC-MS to identify impurities .
- Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells) affect receptor conformation. Standardize protocols across labs .
- Stereochemistry : The ethanol moiety may introduce chiral centers. Use chiral HPLC or X-ray crystallography to confirm enantiopurity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
-
Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to improve aqueous solubility without compromising blood-brain barrier penetration .
-
Metabolic Stability : Test against liver microsomes; fluorination often reduces CYP450-mediated degradation .
-
Table 2 : Example PK Parameters
Parameter Value (Mean ± SD) Method Reference LogP 2.8 ± 0.2 Shake-flask t₁/₂ (Mouse) 3.2 ± 0.5 h Plasma pharmacokinetics
Q. How does the compound’s structure-activity relationship (SAR) guide derivative design?
- Fluorophenyl Position : 2- vs. 4-fluorophenyl substitution on the piperazine ring alters receptor selectivity. For example, 2-fluorophenyl enhances 5-HT₁A affinity, while 4-fluorophenyl favors D₂ .
- Ethanol Chain : Shortening or substituting the ethanol group (e.g., with methyl) reduces metabolic stability but may increase potency .
- Piperazine Modifications : Replacing piperazine with morpholine decreases CNS penetration due to increased polarity .
Q. What advanced techniques validate target engagement in complex biological systems?
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., azide) to crosslink the compound to its receptor in live cells .
- Cryo-EM/X-ray Crystallography : Resolve binding modes at atomic resolution (e.g., hydrogen bonding with Ser159 in 5-HT₁A) .
- Thermal Shift Assays : Monitor protein stabilization upon compound binding to confirm direct interaction .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
